molecular formula C10H20N2S B1463343 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine CAS No. 1158774-67-4

1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine

Cat. No.: B1463343
CAS No.: 1158774-67-4
M. Wt: 200.35 g/mol
InChI Key: LJDBWJGRQUBZBU-UHFFFAOYSA-N
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Description

1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine is a chemical compound with a unique structure that includes a tetrahydrothiopyran ring and a piperidine ring

Mechanism of Action

Target of Action

The primary target of 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine is the kappa opioid receptor (KOR) . KOR is a type of opioid receptor that binds endogenous opioids and opioid drugs. It plays a crucial role in pain perception, mood regulation, and stress response .

Mode of Action

This compound acts as a selective antagonist for the KOR . This means it binds to the KOR and blocks its activation by endogenous opioids or other drugs. By doing so, it prevents the downstream effects that would normally result from KOR activation .

Biochemical Pathways

The blockade of KOR by this compound affects several biochemical pathways. Most notably, it can inhibit the release of the hormone prolactin and reduce pain perception, as evidenced by its ability to counteract the effects of KOR agonists in animal models .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by good absorption, distribution, metabolism, and excretion (ADME) profiles . These properties contribute to its bioavailability and duration of action.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of KOR-mediated signaling pathways. This can lead to changes in hormone release and pain perception, among other effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine typically involves the reaction of tetrahydrothiopyran with piperidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic Substitution: This involves the substitution of a leaving group in tetrahydrothiopyran with a piperidine derivative.

    Reductive Amination: This method involves the reaction of an aldehyde or ketone derivative of tetrahydrothiopyran with piperidine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amine derivatives.

Scientific Research Applications

1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine can be compared with similar compounds such as:

    1-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine: Similar structure but with an oxygen atom instead of sulfur.

    1-(tetrahydro-2H-thiopyran-4-yl)methylpiperidin-4-amine: Similar structure with a methyl group attached to the piperidine ring.

The uniqueness of this compound lies in its specific combination of the tetrahydrothiopyran and piperidine rings, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(thian-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2S/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDBWJGRQUBZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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